molecular formula C7H6ClN3 B1427367 2,3-Diamino-6-chlorobenzonitrile CAS No. 548457-80-3

2,3-Diamino-6-chlorobenzonitrile

Cat. No. B1427367
M. Wt: 167.59 g/mol
InChI Key: FJSOJNZXBJCWNZ-UHFFFAOYSA-N
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Description

2,3-Diamino-6-chlorobenzonitrile is a chemical compound with the molecular formula C7H6ClN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,3-Diamino-6-chlorobenzonitrile is 1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 . Unfortunately, the search results did not provide more detailed information about the molecular structure of this compound.


Physical And Chemical Properties Analysis

2,3-Diamino-6-chlorobenzonitrile has a molecular weight of 167.60 . It has a boiling point of 407.3±45.0°C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

One significant application of a related compound, 3,4-diaminobenzonitrile, is in the field of corrosion inhibition. A study by Sığırcık, Tüken, and Erbil (2016) demonstrated its efficiency in inhibiting steel corrosion. This was achieved using electrochemical impedance spectroscopy and potentiodynamic measurements, highlighting the potential of similar compounds in industrial applications (Sığırcık et al., 2016).

Chemical Sensing

2,3-Diaminomaleonitrile (DAMN), a structurally similar compound, has been extensively used in chemosensors for sensing various ionic and reactive oxygen species. Aruna et al. (2019) discussed the utility of DAMN in designing molecules for metal ion, anion, and reactive oxygen species sensing. This research highlights its importance in developing sensitive and versatile chemical sensors (Aruna et al., 2019).

Fluorescent Dye Development

2,5-Diamino-3,6-dicyanopyrazine, a compound related to 2,3-Diamino-6-chlorobenzonitrile, is a new fluorescent chromophore for functional dye materials. Shirai et al. (1998) synthesized this compound and studied its potential as a synthetic intermediate for fluorescent dye chromophores, which is indicative of the potential of related compounds in the field of dye development (Shirai et al., 1998).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound .

properties

IUPAC Name

2,3-diamino-6-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOJNZXBJCWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diamino-6-chlorobenzonitrile

CAS RN

548457-80-3
Record name 2,3-diamino-6-chlorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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